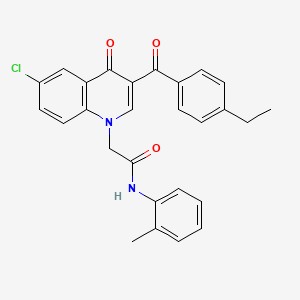

![molecular formula C21H20O6 B2488080 Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate CAS No. 433698-72-7](/img/structure/B2488080.png)

Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves strategic functionalization of the core benzofuran ring to introduce various substituents that alter the compound's physical and chemical properties. Synthesis routes may include steps such as cyclization, esterification, and electrophilic substitution, tailored to achieve the desired substitution pattern on the benzofuran ring (Yeong et al., 2018).

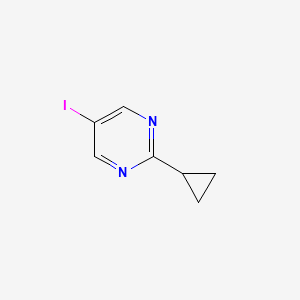

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate, can be analyzed using techniques such as single-crystal X-ray diffraction. This method provides insights into the compound's crystal packing, intermolecular interactions, and the roles of hydrogen bonds in stabilizing the structure (Kaur et al., 2012).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and cycloaddition reactions. These reactions enable further functionalization of the benzofuran core and the introduction of diverse substituents, impacting the compound's reactivity and potential applications (Gao et al., 2011).

Scientific Research Applications

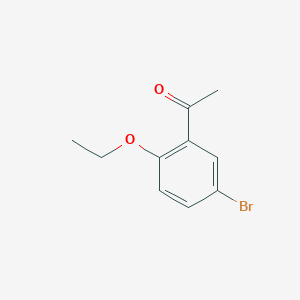

Renewable PET Production

Ethylene and biomass-derived furans, including compounds similar to Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate, are being researched for the production of biobased terephthalic acid precursors. This is part of an effort to create renewable PET (polyethylene terephthalate) materials. Studies have identified key side products and reaction pathways in the synthesis of these compounds, highlighting their potential in sustainable material production (Pacheco, Labinger, Sessions, & Davis, 2015).

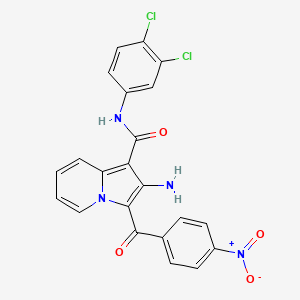

Novel Synthesis Techniques

Researchers have developed novel synthesis methods for creating derivatives of benzofuran, a structural component of Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate. These methods involve reactions with various chemicals to create a range of compounds with potential applications in medicinal chemistry and material science (Gao, Liu, Jiang, & Li, 2011).

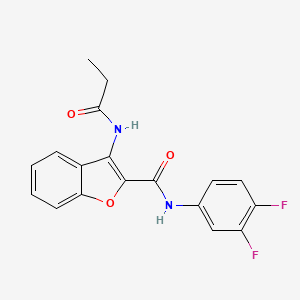

Inhibitory Activities

Studies have also explored the use of benzofuran derivatives in inhibiting biological processes. Compounds structurally related to Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate have been assessed for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are important in neurological function (Luo, Yu, Zhan, Parrish, Deschamps, Kulkarni, Holloway, Alley, Lahiri, Brossi, & Greig, 2005).

Crystal Structure Analysis

The crystal structures of compounds similar to Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate have been studied to understand their molecular configuration and interactions. This research provides insights into the physical and chemical properties of these compounds, which can inform their potential applications (Yeong, Chia, Quah, & Tan, 2018).

Mechanism of Action

Target of action

Compounds with similar structures, such as indole derivatives, are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Biochemical pathways

Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Similar compounds have been known to affect various biochemical pathways, leading to different downstream effects .

properties

IUPAC Name |

ethyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-21(23)19-13(2)27-18-10-9-16(11-17(18)19)26-12-14-5-7-15(8-6-14)20(22)24-3/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCVCBMVHSCIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)

![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)